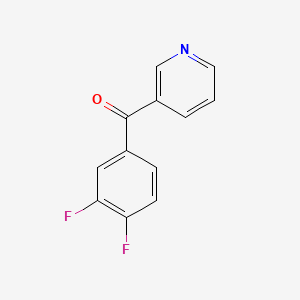
3-(3,4-Difluorobenzoyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-(3,4-Difluorobenzoyl)pyridine” and its derivatives often involves complex chemical reactions. For instance, one method involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides . Another method involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Difluorobenzoyl)pyridine” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached to the benzoyl group . The unique structure of this compound contributes to its chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving “3-(3,4-Difluorobenzoyl)pyridine” can be complex and varied. For example, one study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis . Another study reported a regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates .
Applications De Recherche Scientifique
DNA Binding Agents
- Symmetrical Bis-2-(Pyridyl)-1H-Benzimidazoles : These compounds, which include 3-(3,4-Difluorobenzoyl)pyridine derivatives, have shown AT-specific DNA binding properties. Their binding affinities to double-stranded DNA differ based on the position of the pyridine, as demonstrated in studies involving fluorescence titration, circular dichroism, and thermal denaturation of DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Synthesis and Chemical Reactions
- Carbene-Pyridine Ylides : 2-Pyridylacylcarbenes, related to 3-(3,4-Difluorobenzoyl)pyridine, have been observed to undergo various photolytic transformations, forming distinct chemical structures (Kuhn, Plüg, & Wentrup, 2000).
- Pyridine Functionalised N-Heterocyclic Carbene Complexes : These complexes, including derivatives of 3-(3,4-Difluorobenzoyl)pyridine, are effective catalysts in reactions like Heck arylation (Tulloch et al., 2000).
Biomedical Applications
- 1H-Pyrazolo[3,4-b]Pyridines : This class of heterocyclic compounds, which could include 3-(3,4-Difluorobenzoyl)pyridine structures, has been explored for various biomedical applications. Over 300,000 such compounds have been described, showcasing their diverse potential in the biomedical field (Donaire-Arias et al., 2022).
Molecular Electrostatic Potential
- Hydrogen Bonding Selectivity : A study involving biimidazole-based compounds, related to 3-(3,4-Difluorobenzoyl)pyridine, demonstrated that molecular electrostatic potential can be a reliable predictor for hydrogen bond-based intermolecular interactions (Aakeröy, Wijethunga, & Desper, 2015).
Supramolecular Chemistry
- Gel Formation and Metal Ion Sensing : Pyridine coupled mono and bisbenzimidazoles, which are structurally related to 3-(3,4-Difluorobenzoyl)pyridine, have been used as supramolecular gelators with selective responses to metal ions like Ag+, Cu2+, and Hg2+ (Panja, Bhattacharya, & Ghosh, 2018).
Orientations Futures
The future directions for “3-(3,4-Difluorobenzoyl)pyridine” could involve further exploration of its potential applications in various fields. For instance, one study suggested that pyrazolo [3,4-b]pyridine derivatives show promising antituberculotic activity, indicating potential for further exploration . Another study suggested that the scaffold of “3-(3,4-Difluorobenzoyl)pyridine” could be used to create biologically relevant molecules and direct drug/natural product conjugation .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXCZJJQFDSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
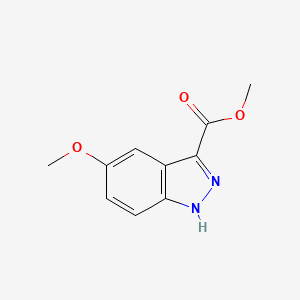
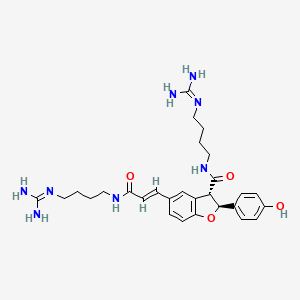
![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
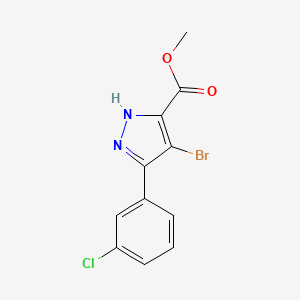
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
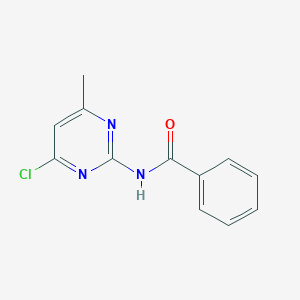
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
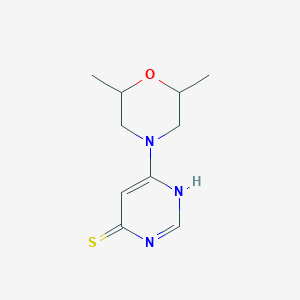
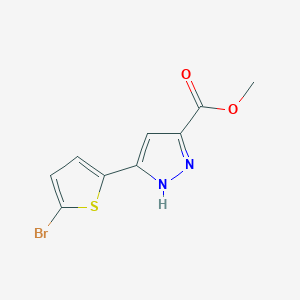
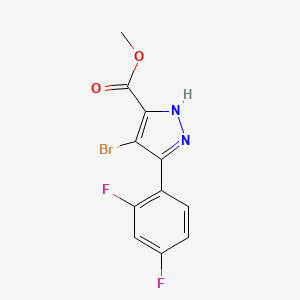

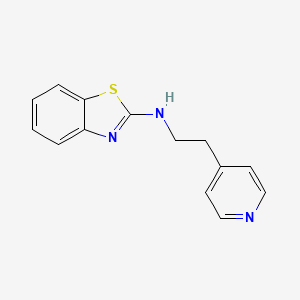
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)